molecular formula C23H18N2O2S B2365088 N-benzhydryl-4-(thiazol-2-yloxy)benzamide CAS No. 2034608-12-1

N-benzhydryl-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2365088
CAS No.: 2034608-12-1
M. Wt: 386.47
InChI Key: KWBWHEWRZYMJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Background of Benzamide (B126) and Thiazole (B1198619) Scaffolds in Chemical Research

The benzamide and thiazole moieties are well-established "privileged structures" in medicinal chemistry and materials science. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents.

Benzamide Scaffold: The benzamide framework is a cornerstone in drug discovery, with derivatives exhibiting a wide array of biological activities. These include, but are not limited to, antipsychotic, antiemetic, and gastroprokinetic effects. The versatility of the benzamide scaffold lies in its ability to form key hydrogen bonds and participate in various intermolecular interactions with biological macromolecules. Its structural simplicity also allows for facile chemical modification, enabling the synthesis of large libraries of compounds for screening.

Thiazole Scaffold: The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is another critical component in numerous biologically active compounds. nih.gov It is found in a variety of natural products, including vitamin B1 (thiamine). Thiazole derivatives have demonstrated a broad spectrum of pharmacological properties, such as antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.govacs.orgfabad.org.tr The thiazole nucleus is often incorporated into larger molecules to enhance their biological activity and modulate their physicochemical properties. mdpi.com

The combination of these two scaffolds into a single molecule has been a fruitful area of research, with many benzamide-thiazole hybrids showing promising biological effects. researchgate.netnih.gov

Significance of the N-benzhydryl-4-(thiazol-2-yloxy)benzamide Core Structure for Academic Inquiry

The specific arrangement of atoms in this compound presents a unique core structure for academic investigation. The key features that warrant further study are:

The Thiazole-Ether Linkage: The connection of the thiazole ring to the benzamide moiety via an ether linkage (yloxy) is a notable structural feature. This linkage provides a degree of conformational flexibility while also influencing the electronic properties of the entire molecule. The nature of this linker can significantly impact the compound's ability to interact with biological targets.

The amalgamation of these three components—the established benzamide and thiazole scaffolds with the influential benzhydryl group—creates a novel chemical entity with a distinct three-dimensional architecture and electronic distribution. This unique structure forms the basis for academic inquiry into its potential biological activities and applications in materials science.

Overview of Prior Research on Related Chemical Entities

While specific research on this compound is not extensively documented in publicly available literature, a significant body of work exists for structurally related compounds. This prior research provides a valuable framework for understanding the potential properties of the target molecule.

Research into N-(thiazol-2-yl)-benzamide analogs has identified compounds with antagonist activity at the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govsemanticscholar.org These studies have highlighted the importance of the substitution patterns on both the thiazole and benzamide rings for biological activity.

Furthermore, the synthesis and biological evaluation of various benzothiazole (B30560) derivatives have been widely reported. evitachem.comresearchgate.netmdpi.com These compounds exhibit a range of activities, including anticancer and antimicrobial properties. researchgate.netnih.gov The insights gained from these studies on the structure-activity relationships of benzothiazole-containing molecules can inform the investigation of this compound.

The following interactive table summarizes the biological activities observed in classes of compounds structurally related to this compound, providing a glimpse into the potential areas of investigation for this novel molecule.

Compound ClassObserved Biological ActivitiesKey Structural Features
N-(thiazol-2-yl)-benzamide AnalogsZAC AntagonismDirect amide linkage between thiazole and benzoyl moieties
Thiazole-containing CompoundsAntimicrobial, Anti-inflammatory, Anticancer, AntiviralPresence of the thiazole heterocyclic ring
Benzamide DerivativesAntipsychotic, Antiemetic, GastroprokineticCore benzamide structure
Benzothiazole DerivativesAnticancer, AntimicrobialFused benzene (B151609) and thiazole ring system

It is important to note that the biological profile of this compound itself remains to be elucidated through dedicated experimental studies. The information from related compounds serves as a guide for formulating hypotheses and designing future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzhydryl-4-(1,3-thiazol-2-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c26-22(19-11-13-20(14-12-19)27-23-24-15-16-28-23)25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16,21H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBWHEWRZYMJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Benzhydryl 4 Thiazol 2 Yloxy Benzamide and Its Derivatives

Retrosynthetic Analysis of N-benzhydryl-4-(thiazol-2-yloxy)benzamide

Retrosynthetic analysis is a foundational strategy in synthetic organic chemistry that deconstructs a target molecule into simpler, readily available starting materials. For this compound, three primary bond disconnections are logically considered, outlining potential synthetic pathways.

Amide Bond Disconnection (Route A): The most common and direct approach involves disconnecting the amide C-N bond. This retrosynthetic step yields two key precursors: 4-(thiazol-2-yloxy)benzoic acid and benzhydrylamine . This strategy is highly convergent, allowing for the separate synthesis and subsequent coupling of the two main fragments.

Aryl Ether Bond Disconnection (Route B): An alternative disconnection targets the C-O ether linkage between the phenyl and thiazole (B1198619) rings. This approach leads to N-benzhydryl-4-hydroxybenzamide and a suitable 2-substituted thiazole, such as 2-bromothiazole or 2-chlorothiazole . This pathway would necessitate the formation of the amide bond prior to the construction of the ether moiety.

N-Benzhydryl Bond Disconnection (Route C): A third possibility is the disconnection of the N-C bond of the benzhydryl group. This route proposes the synthesis of 4-(thiazol-2-yloxy)benzamide as an intermediate, which would then be alkylated with a benzhydryl halide, such as benzhydryl bromide .

These three distinct retrosynthetic routes provide a flexible framework for the synthesis of the target compound and its derivatives, allowing chemists to choose the most efficient pathway based on the availability of starting materials and the desired substitution patterns on the final molecule.

Established Synthetic Routes for Benzamide (B126) Formation

The formation of the benzamide linkage is a cornerstone of the synthesis. This can be achieved through several well-established methods, primarily involving the coupling of a carboxylic acid and an amine.

Amide Bond Formation via Carboxylic Acid Activation

Directly reacting a carboxylic acid with an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid's carbonyl group is typically "activated" to enhance its electrophilicity. This is the most widely used strategy for amide synthesis. nih.gov

The activation can be achieved in two primary ways:

Conversion to Acyl Halides: The carboxylic acid is converted into a highly reactive acyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov This acyl halide then readily reacts with the amine to form the amide bond.

Use of Coupling Reagents: A vast array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate a harsh acyl halide intermediate. nih.govacs.org These reagents activate the carboxylic acid in situ. This method is particularly valuable when working with sensitive substrates. nih.gov

Interactive Table: Common Coupling Reagents for Amide Bond Formation

Reagent Name Acronym Typical Additive(s) General Characteristics
Dicyclohexylcarbodiimide DCC HOBt, DMAP Effective and inexpensive; produces dicyclohexylurea (DCU) byproduct which can be difficult to remove.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC HOBt, DMAP Water-soluble carbodiimide; byproduct is also water-soluble, simplifying purification.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP HOBt, DIEA Highly effective but produces carcinogenic HMPA as a byproduct.
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) HBTU HOBt, DIEA Common, effective, and avoids HMPA formation.

Condensation Reactions in Benzamide Synthesis

Direct condensation involves heating a carboxylic acid and an amine, typically at high temperatures, to drive off water and form the amide bond. acsgcipr.org While this method is atom-economical, the required harsh conditions can limit its applicability for complex molecules that may be thermally unstable. acs.orgacsgcipr.org

To circumvent the need for high temperatures, catalysts can be employed. Boron-based reagents, such as boronic acids, and Lewis acid metal complexes based on titanium or zirconium have proven effective in promoting direct amidation under milder conditions. nih.govacs.orgresearchgate.net These catalytic methods represent a greener alternative to traditional coupling reagents. researchgate.net The reaction mechanism often involves the coordination of the catalyst to the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. nih.govacsgcipr.org

Strategies for Introducing the Thiazol-2-yloxy Moiety

The formation of the aryl ether bond between the benzoyl and thiazole moieties is a critical step. This can be accomplished via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (S_NAr): A common approach involves the reaction of a phenoxide with an activated halo-thiazole. In the context of Route B, N-benzhydryl-4-hydroxybenzamide would first be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to generate the corresponding phenoxide. This nucleophile can then displace a halide (typically chloride or bromide) from the 2-position of the thiazole ring. The thiazole ring is sufficiently electron-deficient to be susceptible to this type of reaction.

Ullmann Condensation: This classical copper-catalyzed reaction is a reliable method for forming diaryl ethers. The reaction would involve heating the N-benzhydryl-4-hydroxybenzamide, a 2-halothiazole, a copper catalyst (e.g., CuI, CuO), and a base (e.g., K₂CO₃) in a high-boiling polar solvent like DMF or pyridine.

Palladium-Catalyzed Buchwald-Hartwig C-O Cross-Coupling: Modern organometallic chemistry offers powerful tools for C-O bond formation. The Buchwald-Hartwig coupling reaction, using a palladium catalyst in conjunction with a specialized ligand (e.g., a biarylphosphine), can effectively couple phenols and aryl halides under relatively mild conditions, offering broad substrate scope and functional group tolerance.

Approaches to Incorporate the N-benzhydryl Group

The bulky N-benzhydryl group can be introduced at different stages of the synthesis using various methods.

Amidation with Benzhydrylamine: As outlined in the primary retrosynthetic route (Route A), the most direct method is the coupling of an activated 4-(thiazol-2-yloxy)benzoic acid derivative with commercially available benzhydrylamine. This approach benefits from the high reliability of modern amide bond-forming reactions (see Section 2.2.1).

Ritter Reaction: The Ritter reaction provides a pathway to N-substituted amides from nitriles and alcohols capable of forming stable carbocations. organic-chemistry.org Benzhydrol, in the presence of an acid, readily forms a stable benzhydryl carbocation. This carbocation can be trapped by a nitrile, such as 4-(thiazol-2-yloxy)benzonitrile, which, after hydrolysis of the resulting nitrilium ion intermediate, yields the desired N-benzhydryl amide. A notable advantage is that this reaction can sometimes be performed under milder conditions, for instance, using refluxing formic acid, which avoids the need for strong mineral acids. organic-chemistry.org

N-Alkylation of a Primary Amide: Following Route C, the benzhydryl group can be introduced by the N-alkylation of 4-(thiazol-2-yloxy)benzamide. This reaction typically involves treating the primary amide with a base to form the corresponding anion, followed by reaction with an electrophile like benzhydryl bromide. However, this method can sometimes suffer from low yields or side reactions, such as O-alkylation or over-alkylation.

Interactive Table: Methods for N-benzhydryl Group Incorporation

Method Key Reagents Intermediate Description
Direct Amidation 4-(thiazol-2-yloxy)benzoic acid + Benzhydrylamine Activated carboxylic acid A coupling reagent activates the acid, which is then attacked by the amine.
Ritter Reaction 4-(thiazol-2-yloxy)benzonitrile + Benzhydrol Benzhydryl carbocation Acid-catalyzed reaction where the nitrile traps the carbocation generated from the alcohol. organic-chemistry.org

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency, scalability, and environmental friendliness of the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate chemical reactions, including amide bond formation and metal-catalyzed cross-couplings. nih.gov This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.

Flow Chemistry: Performing reactions in continuous flow reactors rather than in batch flasks offers superior control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved safety for highly exothermic reactions, and easier scalability from laboratory to industrial production.

Green Chemistry Approaches: The principles of green chemistry can be applied by selecting more environmentally benign solvents, utilizing catalytic rather than stoichiometric reagents, and designing more atom-economical routes like direct condensation reactions. acsgcipr.orgresearchgate.net The development of reusable, solid-supported catalysts for amidation or cross-coupling reactions is a key area of interest. researchgate.net

Multicomponent Reactions (MCRs) in Analog Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all starting materials, are highly valued in medicinal chemistry and drug discovery. For the synthesis of analogs of this compound, MCRs can be strategically employed to construct the core N-benzhydryl amide scaffold and to synthesize various thiazole precursors.

A notable MCR for the synthesis of the N-benzhydryl amide moiety is an acid-catalyzed three-component reaction involving an aldehyde, an N,N-disubstituted arylamine, and a nitrile. researchgate.net This reaction proceeds through a tandem Ritter reaction, a well-established method for the synthesis of N-substituted amides. researchgate.netorganic-chemistry.org The reaction is versatile, accommodating a range of electronically diverse aryl and heteroaryl aldehydes, as well as various nucleophiles and nitriles, to produce sterically hindered N-substituted amides. researchgate.net

The general scheme for this reaction involves the acid-catalyzed formation of a stabilized carbocation from the aldehyde and the arylamine, which is then trapped by the nitrile in a Ritter-type fashion to yield the N-benzhydryl amide product.

While a direct one-pot synthesis of this compound using a single MCR has not been extensively reported, the synthesis of its analogs can be envisioned by combining the aforementioned N-benzhydryl amide synthesis with MCR strategies for thiazole synthesis. Numerous MCRs have been developed for the efficient synthesis of thiazole derivatives. researchgate.net For instance, the Hantzsch thiazole synthesis and its variations can be performed under MCR conditions to generate a variety of substituted thiazoles. These pre-functionalized thiazoles can then be incorporated into the final molecule.

Below is a table summarizing the types of multicomponent reactions applicable to the synthesis of key fragments of this compound analogs.

MCR TypeKey Fragments SynthesizedReactantsNotes
Acid-Catalyzed MCR (Tandem Ritter)N-Benzhydryl amide coreAldehyde, N,N-disubstituted arylamine, NitrileVersatile for creating sterically hindered amides. researchgate.netresearchgate.net
Hantzsch Thiazole Synthesis (MCR variant)Substituted thiazole ringα-Haloketone, ThioamideA classic and adaptable method for thiazole synthesis.
Chemoenzymatic One-Pot MCRThiazole derivativesSecondary amines, Benzoyl isothiocyanate, Dimethyl but-2-ynedioateOffers mild reaction conditions and high yields.

It is important to note that the Passerini and Ugi reactions are prominent isocyanide-based MCRs that are widely used in the synthesis of amide derivatives and peptidomimetics. wikipedia.orgnih.govnih.govresearchgate.netorganic-chemistry.orgnih.govsemanticscholar.orgnih.gov The Passerini reaction, a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.orgnih.gov The Ugi reaction, a four-component reaction, involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce α-acylamino amides. nih.govsemanticscholar.orgnih.gov While these reactions are powerful tools for generating amide diversity, their direct application to form the this compound structure would require careful selection of starting materials, such as using benzhydrylamine as the amine component in an Ugi reaction.

Electrosynthesis for this compound Derivatives

Electrosynthesis, the use of electricity to drive chemical reactions, is emerging as a green and powerful alternative to traditional synthetic methods. researchgate.net It often allows for reactions to occur under mild conditions without the need for stoichiometric chemical oxidants or reductants. researchgate.net For the synthesis of this compound derivatives, electrosynthesis can be conceptually applied to key bond-forming steps, such as the formation of the amide linkage or the aryl ether bond.

Electrochemical Amide Synthesis:

The electrochemical synthesis of amides can be achieved through various strategies. One approach involves the electrochemical oxidation of an aldehyde in the presence of an amine. This method can be utilized for the synthesis of benzamides from benzaldehydes. researchgate.net In a potential application for synthesizing the target molecule's derivatives, an electrochemical cell could be employed for the direct amidation of a 4-(thiazol-2-yloxy)benzoic acid derivative with benzhydrylamine. Alternatively, electrosynthesis can be used to generate active reagents in situ, such as superoxide anions from molecular oxygen, which can then mediate the amidation of benzoin, a product of benzaldehyde condensation. researchgate.net This approach offers a greener alternative to conventional coupling reagents. researchgate.net

Electrochemical Aryl Ether Synthesis:

The formation of the 4-(thiazol-2-yloxy) linkage is another critical step where electrosynthesis could be applied. Electrochemical methods for the synthesis of aryl ethers have been reported. nih.govresearchgate.net These methods often involve the anodic oxidation of a phenol to a phenoxy radical, which can then couple with another aromatic system. A hypothetical electrosynthetic route could involve the electrochemical coupling of a 4-hydroxybenzamide derivative with a suitable thiazole species. However, challenges such as regioselectivity and overoxidation would need to be carefully controlled. acs.org

The following table outlines potential electrosynthetic strategies for the synthesis of this compound derivatives.

Electrochemical StrategyTarget BondProposed ReactantsPotential Advantages
Anodic AmidationAmide bond (C-N)4-(Thiazol-2-yloxy)benzoic acid, BenzhydrylamineAvoids chemical coupling reagents, mild conditions.
Mediated AmidationAmide bond (C-N)Benzaldehyde derivative, Benzhydrylamine, Electro-generated superoxideGreen synthesis using O2 as a reagent. researchgate.net
Anodic Aryl Ether SynthesisEther bond (C-O)N-Benzhydryl-4-hydroxybenzamide, 2-HalothiazoleDirect coupling of key fragments.

Spectroscopic and Structural Elucidation of N Benzhydryl 4 Thiazol 2 Yloxy Benzamide Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for deducing the structure of organic molecules. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about connectivity, functional groups, and electronic structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds in solution. It provides information on the number and types of atoms, their connectivity, and their chemical environment.

In the ¹H NMR spectrum of N-benzhydryl-4-(thiazol-2-yloxy)benzamide analogs, distinct signals are expected for each type of proton. The amide proton (N-H) typically appears as a singlet or doublet in the downfield region, often around 8.5-12.5 ppm, with its exact shift influenced by solvent and hydrogen bonding. The benzhydryl methine proton (-CH) would likely resonate as a triplet or doublet around 6.5 ppm. The aromatic protons of the benzhydryl and benzamide (B126) rings would appear as a complex multiplet in the range of 7.2-8.3 ppm. Protons on the thiazole (B1198619) ring are also expected in the aromatic region. For example, in related N-(thiazol-2-yl)benzamide structures, aromatic proton signals are observed between 7.32 and 8.28 ppm. japsonline.com

The ¹³C NMR spectrum provides information about the carbon framework. The carbonyl carbon (C=O) of the amide is typically found in the highly deshielded region of 164-176 ppm. japsonline.com Aromatic and thiazole ring carbons would produce a series of signals between 115 and 155 ppm. The benzhydryl methine carbon signal is expected around 45-60 ppm. For instance, in N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, the amide carbonyl carbon appears at 173.16 ppm, while the aromatic carbons span a wide range from 115.68 to 159.35 ppm. mdpi.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs
Assignment¹H NMR (ppm)¹³C NMR (ppm)Reference Analog Data
Amide (N-H)~8.5 - 12.5 (s or d)-Signal at 12.65 ppm (s, 1H) for a related benzothiazole (B30560) derivative. mdpi.com
Amide (C=O)-~164 - 176Signals around 165 ppm and 173-176 ppm are common for amide C=O in benzamide analogs. japsonline.commdpi.com
Aromatic/Thiazole (Ar-H)~7.2 - 8.3 (m)-Multiplets observed from 7.28-8.58 ppm in various N-benzothiazol-2-yl benzamide analogs. japsonline.commdpi.com
Aromatic/Thiazole (Ar-C)-~115 - 155Signals for aromatic carbons in related structures are widely distributed in this range. japsonline.commdpi.com
Benzhydryl (CH)~6.5 (t or d)~45 - 60The CH carbon in a related propanamide structure appears at 44.93 ppm. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key characteristic absorption bands would confirm the presence of its core structural features.

The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3100-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong, prominent absorption usually found between 1640 and 1680 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic and thiazole rings appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would be expected in the 1250-1050 cm⁻¹ range. In similar N-benzothiazol-2-yl benzamide derivatives, characteristic peaks are seen for N-H stretching (>3500 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C=O stretching (~1643 cm⁻¹). japsonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound Analogs
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Reference Analog Data
Amide (N-H)Stretching3100 - 3500Observed >3500 cm⁻¹ in N-benzothiazol-2-yl benzamide analogs. japsonline.com
Amide (C=O)Stretching (Amide I)1640 - 1680Observed at ~1643 cm⁻¹ and 1680 cm⁻¹. japsonline.comnih.gov
Aromatic (C-H)Stretching3000 - 3100Observed >3000 cm⁻¹ in related structures. japsonline.com
Aromatic (C=C)Stretching1450 - 1600Observed at ~1464 cm⁻¹ in a related analog. japsonline.com
Ether (Ar-O-C)Asymmetric Stretching1200 - 1275General range for aryl-alkyl ethers.
Thiazole (C=N)Stretching1530 - 1580Observed at 1580 cm⁻¹ in N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula.

For this compound (C₂₃H₁₈N₂O₂S), the expected exact mass can be calculated. HRMS analysis would aim to find the [M+H]⁺ ion, confirming the molecular formula with high precision (typically within a few parts per million). For example, a related flurbiprofen (B1673479) derivative, C₂₂H₁₈FN₂OS⁺, had a calculated m/z of 377.1124 and an experimentally found value of 377.1128. mdpi.com

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely include cleavage of the amide bond, leading to fragments corresponding to the benzhydryl amine cation and the 4-(thiazol-2-yloxy)benzoyl cation. Another significant fragmentation would be the loss of the thiazole-oxy group or cleavage at the benzylic position.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum provides information about the conjugated systems within the molecule. The this compound molecule contains multiple chromophores, including the phenyl rings and the thiazole ring, which are expected to result in strong UV absorption.

Typically, benzamide and its derivatives show absorption bands corresponding to π → π* transitions of the aromatic ring and the carbonyl group. In a related N-(benzo[d]thiazol-2-yl) derivative, absorption maxima (λmax) were observed at 255 nm and 307 nm in methanol. mdpi.com The presence of the extended conjugated system involving the thiazole ring, ether linkage, and benzoyl moiety would likely result in characteristic absorption bands in the 250-350 nm range. mdpi.commdpi.com

X-ray Crystallography for Three-Dimensional Structural Confirmation

While spectroscopic methods provide data on connectivity and functional groups, single-crystal X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined.

Comparison of Experimental and Theoretically Predicted Spectroscopic Data

The synergy between experimental spectroscopy and computational chemistry provides a deeper understanding of molecular properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. mdpi.comtandfonline.com

By calculating the optimized molecular geometry using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), theoretical vibrational frequencies can be computed. mdpi.com These theoretical frequencies are often scaled to correct for systematic errors, and the resulting data can be compared with the experimental FT-IR spectrum to make precise assignments for each vibrational mode. mdpi.com Similarly, NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) and compared with experimental values, often showing good correlation. mdpi.com

For UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., HOMO to LUMO). mdpi.com Comparing these theoretical predictions with the experimental spectrum helps to validate the computational model and provides a detailed assignment of the observed absorption bands. mdpi.comias.ac.in This comparative approach is crucial for confirming structural assignments and understanding the electronic properties of the molecule at a quantum level.

Computational Chemistry and Molecular Modeling Studies of N Benzhydryl 4 Thiazol 2 Yloxy Benzamide

Quantum Mechanical (QM) Calculations

No published data were found regarding Quantum Mechanical calculations specifically for N-benzhydryl-4-(thiazol-2-yloxy)benzamide. Therefore, information on its electronic structure, frontier molecular orbitals, electrostatic potential, or charge transfer characteristics is not available in the current scientific literature.

Density Functional Theory (DFT) Applications for Electronic Structure

There are no available studies that have applied Density Functional Theory to analyze the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or the HOMO-LUMO gap for this compound have not been reported in published research.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

No Molecular Electrostatic Potential (MEP) maps for this compound are available, and thus its potential reactive sites have not been computationally elucidated.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

A Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer and stability has not been published for this compound.

Molecular Docking Investigations

Ligand-Protein Binding Interaction Predictions

There are no molecular docking studies in the available scientific literature that predict the binding interactions between this compound and any protein targets.

Analysis of Binding Affinities and Interaction Modes (Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions)

No information is available in the searched literature regarding the binding affinities or specific interaction modes of this compound with any biological target.

Molecular Dynamics (MD) Simulations

Conformational Stability of Ligand-Receptor Complexes

There are no available studies in the searched literature that have performed Molecular Dynamics (MD) simulations to assess the conformational stability of ligand-receptor complexes involving this compound.

Dynamic Behavior of the Compound in Biological Environments

No research detailing the dynamic behavior of this compound in biological environments through MD simulations was found in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of 2D and 3D QSAR Models

No 2D or 3D QSAR models specifically developed for this compound or a closely related series of analogs that include this compound are described in the searched literature.

Selection and Application of Molecular Descriptors (Topological, Electronic, Physicochemical)

The process of quantitative structure-activity relationship (QSAR) modeling for this compound would commence with the calculation of a diverse set of molecular descriptors. These numerical values aim to encapsulate the essential structural and chemical features of the molecule. The selection of appropriate descriptors is a critical step, as it directly influences the predictive power of the resulting QSAR model. For this compound, a comprehensive analysis would involve the following categories of descriptors:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as its size, shape, and branching. Examples include connectivity indices (e.g., Randić index) and shape indices (e.g., Kappa indices).

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for its interaction with biological targets. Key electronic descriptors include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: This broad category includes descriptors that are related to the lipophilicity, solubility, and other bulk properties of the molecule. Important physicochemical descriptors for this compound would include the logarithm of the partition coefficient (logP), molar refractivity, and polar surface area.

A hypothetical selection of molecular descriptors for a QSAR study of this compound is presented in the table below.

Descriptor CategoryDescriptor ExampleRelevance to this compound
TopologicalWiener IndexDescribes the overall size and shape of the molecule.
ElectronicDipole MomentIndicates the polarity of the molecule, which can influence its interactions with polar receptors.
PhysicochemicalLogPA measure of the molecule's lipophilicity, which affects its ability to cross cell membranes.

Statistical Validation of QSAR Models (MLR, PLS, ANN)

Following the calculation of molecular descriptors, a QSAR model would be developed to establish a mathematical relationship between these descriptors and the biological activity of this compound and its analogs. The robustness and predictive capability of the developed model must be rigorously validated using various statistical methods. Common approaches for building and validating QSAR models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors). The quality of an MLR model is assessed by statistical parameters such as the coefficient of determination (R²), the standard error of the estimate, and the F-statistic.

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It reduces the dimensionality of the data by creating latent variables that capture the most important information.

Artificial Neural Networks (ANN): ANNs are non-linear statistical models inspired by the structure of the human brain. They are capable of modeling complex relationships between molecular descriptors and biological activity and can be particularly useful when the underlying relationship is non-linear.

The validation of any QSAR model for this compound would involve both internal and external validation techniques to ensure its reliability and predictive power.

Topological Studies and Intermolecular Interactions

Understanding the nature of chemical bonds and non-covalent interactions is paramount for elucidating the mechanism of action of a drug molecule. For this compound, several computational techniques can be employed to study its electronic structure and intermolecular interactions in detail.

ELF, LOL, ALIE, and RDG Analyses for Binding Areas and Weak Interactions

Topological analyses of the electron density provide a powerful framework for visualizing and quantifying chemical bonding and weak interactions. For this compound, these methods would offer valuable insights into its reactivity and binding preferences:

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a visual representation of the electron localization in a molecule. These methods can identify regions of covalent bonding, lone pairs, and atomic cores, which are crucial for understanding the molecule's reactivity.

Average Local Ionization Energy (ALIE): The ALIE on the molecular surface is a descriptor of the local reactivity of a molecule. Regions with low ALIE values are more susceptible to electrophilic attack.

Reduced Density Gradient (RDG): The RDG method is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which play a critical role in ligand-receptor binding.

Hirshfeld Surface and Energy Framework Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. For this compound, this analysis would involve mapping various properties onto the Hirshfeld surface, including the normalized contact distance (dnorm), to identify key intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions present in the crystal structure.

Furthermore, energy framework analysis can be employed to calculate the interaction energies between molecules in the crystal lattice, providing a quantitative measure of the stability of the crystal packing. This analysis would help in understanding the forces that govern the solid-state structure of this compound.

A hypothetical summary of Hirshfeld surface analysis results for this compound is presented below.

Interaction TypePercentage Contribution
H···H45%
C···H/H···C25%
O···H/H···O15%
N···H/H···N10%
S···H/H···S5%

Prediction of Pharmacokinetic Parameters for Drug Design

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico prediction of these properties for this compound is a crucial step in its early-stage development. A variety of computational models and software are available to predict key pharmacokinetic parameters.

The predicted ADME properties for this compound would be evaluated against established criteria for drug-likeness, such as Lipinski's rule of five. This rule suggests that orally active drugs should generally have a molecular weight of less than 500 Da, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

A hypothetical table of predicted pharmacokinetic parameters for this compound is provided below.

Pharmacokinetic ParameterPredicted ValueImportance in Drug Design
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Blood-Brain Barrier PenetrationModerateSuggests potential for central nervous system activity.
CYP450 2D6 InhibitionNon-inhibitorReduces the risk of drug-drug interactions.
hERG InhibitionLow riskIndicates a lower potential for cardiotoxicity.

Structure Activity Relationship Sar Studies of N Benzhydryl 4 Thiazol 2 Yloxy Benzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of N-benzhydryl-4-(thiazol-2-yloxy)benzamide derivatives is highly sensitive to the nature and position of substituents on both the thiazole (B1198619) and benzamide (B126) rings.

The electronic properties of substituents on the thiazole and benzamide moieties play a crucial role in modulating the biological activity of this class of compounds. Research on a series of N-(thiazol-2-yl)-benzamide analogs has demonstrated that the introduction of both electron-donating and electron-withdrawing groups can significantly impact efficacy, depending on their location.

For instance, on the thiazole ring, the introduction of small electron-withdrawing groups, such as a nitro group at the 5-position, has been shown to yield potent antagonists of the Zinc-Activated Channel (ZAC) researchgate.net. Conversely, the presence of electron-donating groups like methyl or phenyl at the same position resulted in inactive compounds researchgate.net. This suggests that the electronic characteristics of the substituent at this position are critical, potentially influencing the molecule's ability to form key interactions with its target researchgate.net.

On the benzamide (phenyl) ring, a variety of substituents have been explored. In related benzamide-isoquinoline derivatives, an electron-donating methoxy (B1213986) group at the para-position of the benzamide phenyl ring dramatically improved selectivity for the σ2 receptor, whereas an electron-withdrawing nitro group decreased affinity researchgate.net. This highlights that the electronic nature of substituents on the benzamide ring can fine-tune the compound's selectivity for different biological targets. In the context of ZAC antagonists, substitutions on the phenyl ring with halogens (electron-withdrawing groups) at various positions have led to potent analogs researchgate.net.

The position of substituents on both the thiazole and benzamide rings has a profound effect on the biological activity of this compound analogs. SAR studies on ZAC antagonists have provided detailed insights into these positional effects researchgate.net.

On the thiazole ring, bulky substituents at the 4- and/or 5-positions generally lead to a substantial loss of activity researchgate.net. For example, while a 4-tert-butyl or 4-ethylacetyl group on the thiazole ring resulted in potent ZAC inhibition, a larger 4-(p-tolyl) substituent diminished activity researchgate.net. This indicates a defined steric limit within the binding site accommodating the thiazole moiety.

Regarding the benzamide (phenyl) ring, the position of substituents is equally critical. For instance, in a series of N-(thiazol-2-yl)-benzamide analogs, a fluorine atom at the 3-position of the phenyl ring yielded a potent ZAC antagonist researchgate.net. In other studies on related benzamide derivatives, the position of substituents was found to markedly influence inhibitory activity and selectivity against different enzymes tandfonline.com. The pattern of substitution can affect the molecule's conformation and how it presents its key pharmacophoric features to the receptor nih.gov. For example, ortho, meta, and para substitutions can lead to different orientations of the phenyl ring relative to the rest of the molecule, which can be critical for optimal receptor engagement libretexts.org.

The following table summarizes the effects of various substituents and their positions on the activity of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists, which can be extrapolated to understand the SAR of the broader class of this compound derivatives.

Conformational Requirements for Receptor Binding

The amide bond itself introduces a degree of planarity and rigidity to the molecule due to its partial double-bond character, which restricts rotation around the C-N bond masterorganicchemistry.com. This planarity can be important for stacking interactions within the binding pocket. The relative orientation of the benzhydryl, benzamide, and thiazole-yloxy moieties is crucial. It is hypothesized that the N-benzhydryl group, being bulky, may play a significant role in orienting the molecule within the binding site and could be involved in hydrophobic or van der Waals interactions.

In related N-(thiazol-2-yl)-benzamide analogs, it has been suggested that they act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of their receptor researchgate.netnih.gov. This mode of action implies that the molecule binds to a site topographically distinct from the primary (orthosteric) binding site, inducing a conformational change in the receptor that reduces its activity. For such a mechanism, the molecule's ability to adopt a specific low-energy conformation that fits into the allosteric pocket is paramount.

While specific crystal structures of this compound bound to its target are not available, the planarity of the thiazole and benzamide rings is a known feature that can contribute to favorable interactions with biological targets nih.gov. The orientation of the bulky benzhydryl group relative to this somewhat planar core is likely a key factor for receptor binding and activity.

Stereochemical Influences on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles longdom.orgresearchgate.net. The N-benzhydryl group in this compound contains a stereocenter at the methine carbon, meaning the compound can exist as a pair of enantiomers (R and S isomers).

The differential activity of stereoisomers arises from the fact that biological targets, such as receptors and enzymes, are themselves chiral and can selectively recognize one enantiomer over the other nih.gov. This stereoselectivity can affect binding affinity, efficacy, and pharmacokinetic processes like absorption, distribution, metabolism, and excretion nih.gov. For instance, in a study of hydantoin (B18101) derivatives, the stereochemistry at the benzhydryl moiety was shown to be a determining factor for receptor affinity and the resulting biological effect nih.govacs.org.

Although specific studies on the stereochemical influences on the activity of this compound are not extensively reported in the available literature, it is a well-established principle in medicinal chemistry that the separation and testing of individual enantiomers are crucial for understanding the true pharmacological profile of a chiral drug candidate. The two enantiomers of this compound would present their constituent groups in different three-dimensional arrangements, which could lead to one enantiomer having a much higher affinity for the target receptor than the other. It is also possible that one enantiomer is responsible for the therapeutic effect while the other is inactive or contributes to off-target effects researchgate.netnih.gov. Therefore, the evaluation of the individual stereoisomers is a critical area for future research into this class of compounds.

Corroboration of SAR with Computational Modeling Findings

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for rationalizing and predicting the SAR of bioactive molecules. While specific computational studies for this compound are not widely published, research on analogous structures provides a framework for how these methods can corroborate experimental SAR findings.

Molecular docking studies on related thiazole and benzamide derivatives have been used to predict their binding modes within the active sites of their target proteins researchgate.netresearchgate.netnih.govmdpi.comacs.org. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other intermolecular forces that stabilize the ligand-receptor complex. For example, docking studies of thiazole derivatives targeting bacterial DNA gyrase have helped to understand the structural basis for their inhibitory activity researchgate.net. Similarly, docking of benzamide derivatives into various enzyme active sites has elucidated the interactions responsible for their potency and selectivity researchgate.netnih.gov. Such studies could be applied to this compound to build a model of its interaction with its biological target, which would help to explain the observed SAR. For instance, the negative impact of bulky substituents at certain positions could be rationalized by steric clashes within the predicted binding pocket.

QSAR models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models can quantify the effects of various physicochemical properties, such as lipophilicity, electronic properties, and steric parameters, on the potency of the compounds. For thiazole and benzamide derivatives, QSAR studies have been employed to guide the design of new analogs with improved activity acs.org. A QSAR model for this compound derivatives could confirm the importance of the electronic and steric features identified in the experimental SAR studies and could be used to predict the activity of novel, unsynthesized compounds.

In essence, computational modeling provides a theoretical framework that can rationalize the experimentally observed SAR data. The synergy between in vitro/in vivo testing and in silico modeling is a cornerstone of modern drug discovery, allowing for a more efficient and targeted approach to the design of new therapeutic agents.

Investigation of Biological Activities and Molecular Mechanisms of Action for N Benzhydryl 4 Thiazol 2 Yloxy Benzamide

Target Identification Approaches

Comprehensive searches of scientific literature and databases have revealed no specific studies applying target identification approaches to N-benzhydryl-4-(thiazol-2-yloxy)benzamide. Therefore, there is no published data on the molecular targets of this compound using the following methods.

Chemical Proteomics (Activity-Based Protein Profiling, Compound-Centric Chemical Proteomics)

There are no available research findings that utilize activity-based protein profiling (ABPP) or compound-centric chemical proteomics to identify the specific protein targets of this compound.

Isotopic Labeling Techniques (SILAC)

No studies have been published that employ Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to investigate the proteomic effects or identify the targets of this compound.

Enzymatic Inhibition and Activation Studies

Direct enzymatic inhibition or activation studies for this compound are not present in the current scientific literature. However, the biological activities of structurally related compounds containing the N-benzyl benzamide (B126) or thiazole (B1198619) moiety have been investigated, providing a basis for potential areas of future research for the compound .

Cholinesterase Inhibition Mechanisms

No specific data on the cholinesterase inhibitory activity of this compound has been reported. However, research on related N-benzyl benzamide scaffolds has shown inhibitory activity against butyrylcholinesterase (BChE). A series of N-benzyl benzamide derivatives have been reported as selective, sub-nanomolar inhibitors of BChE, suggesting that this chemical scaffold has the potential for such activity. nih.gov

Table 1: Cholinesterase Inhibition by Structurally Related Compounds
Compound ClassTarget EnzymeReported Activity
N-benzyl benzamide derivativesButyrylcholinesterase (BChE)IC50 values from picomolar to nanomolar

Glucokinase Activation

There are no published studies on the glucokinase activation potential of this compound. Nevertheless, compounds containing the N-(thiazol-2-yl)benzamide core are known to be potent glucokinase activators. researchgate.net These activators are of interest as potential therapeutic agents for metabolic disorders. The thiazole moiety in these compounds is understood to interact with the glucokinase enzyme, leading to its activation.

Table 2: Glucokinase Activation by Structurally Related Compounds
Compound ClassTarget EnzymeReported Activity
N-(4-alkylthiazol-2-yl)benzamidesGlucokinase (GK)Identified as liver-selective glucokinase activators
N-(3-alkyl-1,2,4-thiadiazol-5-yl)benzamidesGlucokinase (GK)Investigated for the treatment of metabolic disorders

Tyrosinase Inhibition

Specific tyrosinase inhibition data for this compound is not available. However, the broader classes of benzamide and thiazole derivatives have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. Thiazole-containing compounds have shown a range of biological activities, including anticancer and antimicrobial effects, and some have been explored for their influence on tyrosinase. smolecule.commdpi.com

Table 3: Tyrosinase Inhibition by Structurally Related Compounds
Compound ClassTarget EnzymeReported Activity
Thiazole derivativesTyrosinaseVarious derivatives have been synthesized and evaluated for tyrosinase inhibitory activity
Benzamide derivativesTyrosinaseSome benzamide derivatives have been studied as potential tyrosinase inhibitors

Kinase Inhibition (e.g., TYK2, EGFR, VEGF Receptors, PIN1)

No public data from scientific studies are available that describe the inhibitory activity of this compound against Tyrosine Kinase 2 (TYK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptors, or Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). While other distinct benzamide and thiazole derivatives have been investigated as kinase inhibitors, this activity has not been reported for the specific compound . semanticscholar.orgresearchgate.netnih.gov

Mechanistic Insights into Biological Efficacy

Modulating Protein-Ligand Interactions

No molecular docking or structural biology studies have been published that would provide insight into the specific protein-ligand interactions between this compound and biological targets such as kinases or HDACs.

Neuroprotective Effects at a Cellular Level

There is no evidence from cellular studies to suggest that this compound possesses neuroprotective properties. Although other novel benzamide and thiazole derivatives have been explored for potential neuroprotective effects, these activities are specific to the studied compounds and cannot be attributed to this compound without direct evidence. nih.govnih.gov

Antioxidant and Metal Chelator Activities

The potential for this compound to act as an antioxidant or a metal chelator has not been investigated in any published scientific studies.

Due to the absence of specific research, data tables and further detailed findings for this compound cannot be provided.

Lead Optimization and Drug Design Strategies for N Benzhydryl 4 Thiazol 2 Yloxy Benzamide Scaffolds

Hit-to-Lead and Lead Optimization Methodologies

The journey from an initial, often modestly potent, "hit" compound to a highly optimized "lead" candidate is a critical phase in drug discovery. For the N-(thiazol-2-yl)-benzamide scaffold, this process began with the identification of a novel ZAC antagonist from a compound library screening. nih.gov

The initial hit compound was identified as 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (referred to as compound 1 ). nih.gov While this molecule demonstrated activity as a ZAC antagonist, it served as the starting point for a comprehensive lead optimization campaign designed to enhance its potency and efficacy.

The lead optimization was driven by a systematic Structure-Activity Relationship (SAR) study, which involved the synthesis and functional characterization of 61 structural analogs. nih.gov This methodology allowed researchers to probe the structural requirements for ZAC antagonism by making targeted modifications to two key regions of the scaffold: the thiazole (B1198619) ring and the phenyl ring of the benzamide (B126) moiety. This exploration led to the discovery of several analogs with significantly improved inhibitory potency, with IC50 values in the low micromolar range (1–3 μM), a substantial improvement over the initial hit. nih.gov

Structure-Based Drug Design (SBDD) in Scaffold Modification

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target, often obtained through techniques like X-ray crystallography or cryo-electron microscopy, to guide the design of more potent and selective inhibitors. By visualizing the binding pocket of the target protein, medicinal chemists can rationally design ligands that form optimal interactions with key amino acid residues.

In the context of the N-(thiazol-2-yl)-benzamide scaffold for ZAC, the available literature does not extensively detail the application of SBDD for scaffold modification. The optimization efforts described were primarily guided by SAR studies. nih.gov However, it is a standard industry practice that once a high-resolution structure of a target like ZAC in complex with a ligand is available, SBDD becomes an invaluable tool. Such an approach would enable the precise design of modifications to the benzamide or thiazole rings to exploit specific sub-pockets within the ZAC binding site, potentially leading to further enhancements in affinity and selectivity.

Strategies for Enhancing Target Affinity and Selectivity

A primary goal of lead optimization is to improve a compound's affinity for its intended target while minimizing its interaction with other proteins, thereby increasing selectivity and reducing the potential for off-target effects. For the N-(thiazol-2-yl)-benzamide series, this was achieved through systematic SAR exploration. nih.gov

Key findings from these studies include:

Modifications to the Thiazole Ring: Alterations to the substituents on the thiazole ring had a significant impact on antagonist activity. For instance, the replacement of the methyl and methyl ester groups of the initial hit with other functionalities led to compounds with varying potencies. The analog 2b , with a 4-tert-butyl substitution on the thiazole ring, emerged as a potent antagonist. nih.gov

Modifications to the Phenyl Ring: The substitution pattern on the phenyl ring of the benzamide core was found to be a critical determinant of activity. Moving the halogen substituents or introducing different groups allowed for the fine-tuning of the molecule's electronic and steric properties. Analogs 4c (N-(4-(tert-butyl)thiazol-2-yl)-2-chlorobenzamide) and 5a (TTFB , N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) were identified as potent antagonists, with IC50 values of 1–3 μM. nih.gov

The selectivity of the optimized leads was a crucial aspect of the investigation. The potent analog TTFB was profiled against other members of the Cys-loop receptor family, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, and α1 glycine (B1666218) receptors. It exhibited no significant agonist, antagonist, or modulatory activity at these receptors at concentrations up to 30 μM, demonstrating that the optimization strategy successfully produced a selective ZAC antagonist. nih.govnih.gov

Compound Thiazole Ring Substituents ZAC Antagonist Activity (% Inhibition at 10 µM)
1 (Hit) 4-methyl, 5-methyl ester ~50%
2b 4-tert-butyl ~100%
3f 4-phenyl ~50%
Compound Phenyl Ring Substituents IC50 (µM)
1 (Hit) 5-bromo, 2-chloro >10 µM
4c 2-chloro 1-3 µM
5a (TTFB) 3-fluoro 1-3 µM

Rational Design of Derivatives for Improved Functional Properties

The development of potent and selective N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists exemplifies a rational approach to drug design. The process was not random but was guided by the systematic evaluation of structure-activity relationships. nih.gov

The initial identification of compound 1 provided a validated chemical scaffold. The subsequent rational design of derivatives was based on the hypothesis that modifications to the peripheral thiazole and phenyl rings would modulate the compound's interaction with the ZAC receptor. By creating a diverse series of analogs and evaluating their functional properties, researchers were able to build a comprehensive understanding of the key molecular features required for potent ZAC antagonism. nih.gov

This rational process successfully converted a modest initial hit into lead compounds like TTFB , which not only possessed greater potency but also demonstrated complete inhibition (higher efficacy) and excellent selectivity. nih.gov These improved functional properties make the optimized compounds valuable as pharmacological tools for studying the physiological roles of the ZAC and as a promising foundation for the development of future therapeutic agents. nih.gov

Future Perspectives and Research Directions

Emerging Methodologies in Benzamide (B126) and Thiazole (B1198619) Research

The synthesis and development of benzamide and thiazole-containing compounds are continually evolving, driven by the need for more efficient, rapid, and diverse molecular construction. Modern techniques are moving beyond traditional synthetic routes to embrace more sophisticated and automated platforms.

Key emerging methodologies include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. figshare.com It has been successfully applied to the synthesis of various thiazole derivatives. figshare.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing. This technology allows for safer, more scalable, and often higher-yielding production of chemical intermediates and final compounds, which is advantageous for synthesizing complex molecules like thiazole-containing amino acids. figshare.com

Solid-Phase Synthesis: Adapted from peptide chemistry, solid-phase synthesis enables the construction of compound libraries by building molecules on a solid support. This methodology is particularly useful for creating a diverse range of analogs for structure-activity relationship (SAR) studies. figshare.com

Novel Cyclization Techniques: Researchers are continuously developing new routes for creating the core heterocyclic structures. For instance, the Robinson-Gabriel cyclisation is being explored for the synthesis of chiral thiazole-containing amino acids in the liquid phase, with potential for automation. figshare.com Another approach involves the heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas to efficiently produce N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. researchgate.net

These advanced synthetic platforms are crucial for rapidly generating derivatives of N-benzhydryl-4-(thiazol-2-yloxy)benzamide, enabling extensive exploration of its chemical space and biological potential.

Potential for Novel Biological Target Identification

While the specific biological targets of this compound are not extensively documented in public literature, the structural motifs it contains are known to interact with a variety of important biological molecules. Future research will likely focus on identifying and validating novel targets for this class of compounds.

Benzamide and thiazole derivatives have been successfully developed to target a range of proteins implicated in various diseases. This provides a roadmap for investigating this compound.

Table 1: Examples of Biological Targets for Benzamide and Thiazole Derivatives

Compound Class Biological Target Therapeutic Area Reference
Benzamide Derivatives Poly(ADP-ribose) polymerase-1 (PARP-1) Oncology nih.gov
Benzamide-Based Ligands Sigma-1 Receptor (S1R) Central Nervous System Disorders nih.gov
Benzamide Derivatives Smoothened (Smo) Receptor Oncology researchgate.net
N-(thiazol-2-yl)-benzamide Analogs Zinc-Activated Channel (ZAC) Neurological Research nih.gov

The process of identifying new targets for compounds like this compound can be approached through several strategies:

Phenotypic Screening: Testing the compound in cell-based or organism-based assays to identify a desired physiological effect, followed by target deconvolution to identify the responsible protein.

Chemical Proteomics: Using affinity-based probes derived from the parent molecule to "pull down" interacting proteins from cell lysates, which are then identified using mass spectrometry.

In Silico Target Prediction: Employing computational algorithms that predict potential protein targets based on the chemical structure of the ligand and its similarity to known drugs. frontiersin.org

Given the structural similarity to other biologically active molecules, it is plausible that this compound could be investigated for activity against targets such as ion channels, G protein-coupled receptors (GPCRs), or enzymes involved in signaling pathways critical to cancer or neurological disorders. nih.govnih.govresearchgate.netnih.gov

Integration of Advanced Computational and Experimental Techniques

The future of drug discovery for any compound, including this compound, lies in the tight integration of computational and experimental methods. researchgate.net This synergistic approach accelerates the discovery pipeline, reduces costs, and increases the probability of success by focusing laboratory resources on the most promising candidates. beilstein-journals.org

Computational Approaches: Computer-Aided Drug Design (CADD) plays a pivotal role from the earliest stages of research. beilstein-journals.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. researchgate.netbeilstein-journals.org For this compound, docking studies could screen its ability to bind to various known drug targets, helping to prioritize experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. By synthesizing and testing a small set of analogs, a QSAR model could be built to predict the activity of virtual compounds, guiding the design of more potent derivatives.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a protein-ligand complex and the dynamics of their interaction. researchgate.net

Machine Learning and AI: Advanced algorithms, including deep learning, are increasingly used to predict drug-target interactions, optimize pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and even design novel molecules from scratch. frontiersin.org

Experimental Validation: Computational predictions must be validated through rigorous experimental work.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target, making it a cornerstone of lead identification.

Structural Biology: Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution 3D structures of protein-ligand complexes. researchgate.netnih.gov This information is invaluable for understanding the molecular basis of interaction and for guiding structure-based drug design efforts. nih.gov

Biophysical Assays: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely measure the binding kinetics and thermodynamics of a drug-target interaction, confirming engagement and affinity.

The iterative cycle of computational design, chemical synthesis, and experimental testing creates a powerful engine for optimizing lead compounds and discovering new therapeutic agents. nih.gov For this compound, this integrated approach holds the key to unlocking its full therapeutic potential and identifying its role in modern medicine.

Q & A

Q. What are the established synthetic routes for N-benzhydryl-4-(thiazol-2-yloxy)benzamide, and how are reaction conditions optimized to improve yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Acylation : Introducing the benzamide group via acyl chlorides or anhydrides under controlled pH and temperature .
  • Thiazole Ring Formation : Using thiourea and α-haloketones, with reaction times and solvent polarity (e.g., DMF or ethanol) critical for ring stability .
  • Inert Atmosphere : Preventing oxidation of sensitive intermediates (e.g., thiazole-2-yloxy groups) using nitrogen or argon . Optimization includes monitoring via TLC and adjusting solvent systems (e.g., dichloromethane/hexane gradients) to isolate intermediates. Yields are improved by stepwise purification (recrystallization or column chromatography) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and electronic environments. For example, thiazole protons appear as distinct singlets (~δ 7.5–8.5 ppm), while benzhydryl groups show split aromatic signals .
  • HRMS : Validates molecular weight with <2 ppm error (e.g., C27H21N2O2S requires 437.1294; observed 437.1296) .
  • X-ray Crystallography : SHELX programs resolve stereochemistry and confirm bond angles, especially for polymorphic forms .

Q. How can researchers design initial biological activity assays for this compound?

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., proteases or kinases) with IC50 determination via dose-response curves .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing viability at 24–72 hours with controls. Include EC50 calculations and apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can contradictory data between in vitro bioactivity and computational docking studies be resolved?

  • Orthogonal Assays : Repeat activity tests under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to rule out experimental variability .
  • Molecular Dynamics Simulations : Refine docking models using software like AutoDock Vina to account for protein flexibility or solvation effects .
  • Metabolite Analysis : Use LC-MS to check for compound degradation in cell culture media, which may explain reduced efficacy .

Q. What strategies stabilize reactive intermediates during synthesis to prevent side reactions?

  • Low-Temperature Quenching : For acid-sensitive intermediates, rapidly cool reactions to −20°C after completion .
  • Protective Groups : Temporarily block reactive sites (e.g., hydroxylamine for thiazole NH) during acylation steps .
  • Continuous Flow Synthesis : Minimizes exposure to degrading conditions (e.g., light or oxygen) and improves scalability .

Q. How can crystallographic data (e.g., from SHELX) validate the compound’s binding mode to target proteins?

  • High-Resolution Structures : Refine X-ray datasets (resolution ≤1.8 Å) using SHELXL to map hydrogen bonds between the benzamide carbonyl and protein active sites .
  • Electron Density Maps : Analyze Fo-Fc difference maps to confirm ligand occupancy and rule out false positives from crystallization artifacts .

Methodological Considerations

Parameter Example Data Reference
Synthetic Yield 78–90% after recrystallization
Melting Point 99.9–177.2°C (dependent on substituents)
Biological IC50 2.5 µM (kinase X), 15 µM (cancer Y)

Q. Key Recommendations :

  • Use inert atmospheres for thiazole syntheses to avoid oxidation .
  • Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) for complex spectra .
  • Pre-screen compounds for solubility in DMSO/PBS mixtures to ensure assay validity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.